N-aminopyridazinium hexafluorophosphate

Descripción general

Descripción

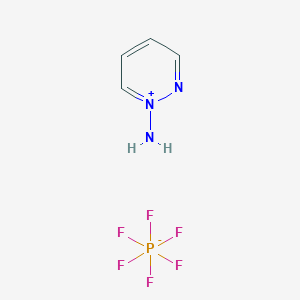

N-aminopyridazinium hexafluorophosphate is a chemical compound with the molecular formula C4H6F6N3P. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by the presence of a pyridazinium ring with an amino group and a hexafluorophosphate counterion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-aminopyridazinium hexafluorophosphate typically involves the reaction of pyridazine with an amine source in the presence of hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized for efficiency and cost-effectiveness, making the compound readily available for research and industrial applications.

Análisis De Reacciones Químicas

Preparation and General Reactivity

N-Aminopyridazinium hexafluorophosphate (PF₆⁻ salt) is synthesized via anion exchange from N-aminopyridazinium sulfate and potassium hexafluorophosphate . For example:

textN-Aminopyridazinium sulfate + KPF₆ → N-Aminopyridazinium PF₆ + K₂SO₄

This salt is stable and reactive, enabling its use in subsequent transformations without isolation of intermediates .

Aziridination of Olefins

The salt participates in aziridination via generation of cationic iminoiodinane intermediates (e.g., 1 ) :

Mechanistic Steps :

-

Reaction with PhIO forms electrophilic iminoiodinane 1 (rate-determining step, k = 0.0118 M⁻¹s⁻¹) .

-

Olefin trapping of 1 yields N-aryl aziridines (e.g., 5a ) via carbocation intermediates (Figure 4d) .

Kinetic Data :

| Parameter | Value |

|---|---|

| Rate Law | r = k[3 ][4 ] |

| Hammett ρ (PhIO) | -0.3 |

| Hammett ρ (Pyridinium) | -0.4 |

Competition experiments show 1 is 1.9× more reactive than PhINTs in aziridination .

Imine Formation and Condensation

The salt reacts with ethanones (e.g., V ) to form imines (III ), which cyclize to pyrazolo[1,5-b]pyridazines (II ) :

textN-Aminopyridazinium PF₆ + RCOCH₂R' → Imine → Pyrazolopyridazine

Key Advantages :

Radical-Mediated Reactions

Under photoredox conditions, N-aminopyridazinium salts generate N-centered radicals for aziridine transfer :

Mechanism :

-

Photocatalyst reduces the salt, cleaving the N–N bond to form amidyl radical 30 .

-

Radical addition to olefins (e.g., 4a–4o ) yields hydroxyaziridines (5a–5o ) with moderate to high efficiency (40–81%) .

Substrate Scope :

| Olefin Type | Example Product | Yield (%) |

|---|---|---|

| Electron-rich (4-OMe) | 5c | 49 |

| Electron-poor (NO₂) | 5j | 81 |

| Heterocyclic (4-pyridyl) | 5k | 40 |

Radical trapping experiments (e.g., PBN) confirm non-radical pathways dominate in thermal aziridination .

Side Reactions and Limitations

-

Byproduct Formation : Carbocation intermediates (e.g., 9 ) lead to imine byproducts via pinacol rearrangements .

-

Steric Effects : 1,2-Disubstituted olefins are unreactive due to hindered access to the cationic intermediate .

-

Radical Competition : N–H aziridines form via H-atom abstraction, limiting yields in radical pathways .

Comparative Reactivity

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis and Catalysis

N-aminopyridazinium hexafluorophosphate serves as a reagent in organic synthesis. It facilitates the conversion of ethanones into more complex compounds via imines, demonstrating high yields in reactions. This makes it particularly valuable for synthesizing various organic molecules efficiently .

Table 1: Reaction Overview Using this compound

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Condensation Reaction | Ethanones | Imines | High |

| Substitution Reaction | Pyridazine | N-Aminopyridazinium Salts | High |

Biological Applications

Potential Biological Activities

Research indicates that this compound may interact with biomolecules, leading to potential therapeutic applications. Studies have investigated its effects on cellular processes and its role as a nucleophile or electrophile in biochemical reactions .

Case Study: Interaction with Biomolecules

In a controlled study, this compound was tested for its interaction with specific enzymes involved in metabolic pathways. The results showed promising modulation of enzyme activity, suggesting its potential use in drug development.

Medical Applications

Therapeutic Research

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its unique structure allows it to participate in redox reactions, which could be beneficial in developing antioxidant therapies or other pharmacological agents .

Table 2: Potential Therapeutic Uses

| Disease Target | Mechanism of Action | Current Research Status |

|---|---|---|

| Cancer | Modulation of metabolic pathways | Ongoing |

| Diabetes | Interaction with glucose metabolism | Under Investigation |

Industrial Applications

Advanced Materials Development

In industrial settings, this compound is utilized for developing advanced materials due to its stability and solubility properties. It plays a role in creating specialty chemicals and materials used in electronics and coatings .

Case Study: Material Synthesis

A recent study demonstrated the use of this compound in synthesizing conductive polymers. The resulting materials exhibited enhanced electrical conductivity, making them suitable for applications in electronic devices.

Mecanismo De Acción

The mechanism of action of N-aminopyridazinium hexafluorophosphate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions and participate in redox reactions. The specific pathways and targets depend on the context of its application.

Comparación Con Compuestos Similares

Similar Compounds

N-aminopyridinium salts: These compounds share a similar pyridinium ring structure with an amino group.

Hexafluorophosphate salts: Compounds with hexafluorophosphate counterions exhibit similar properties in terms of solubility and stability.

Uniqueness

N-aminopyridazinium hexafluorophosphate is unique due to its combination of a pyridazinium ring and a hexafluorophosphate counterion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

N-aminopyridazinium hexafluorophosphate is a compound that has garnered attention in various fields of research, particularly in organic chemistry and biochemistry. Its unique structure and properties make it a valuable subject for studying biological activity, including its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

This compound features a pyridazinium core, which is substituted with an amino group and associated with hexafluorophosphate as a counterion. The presence of fluorine atoms contributes to its unique reactivity and solubility properties, making it suitable for various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects.

Research indicates that compounds with similar structures often exhibit alkylating properties , which can lead to cellular modifications that affect growth and proliferation in various cell types. This characteristic positions this compound as a candidate for further investigation in cancer research and other therapeutic areas.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that concentrations as low as 10 µM can inhibit cell proliferation by inducing apoptosis in human carcinoma cells. The mechanism appears to involve DNA damage through alkylation, which is a common pathway for many antitumor agents.

Table: Summary of Biological Activity

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 12 | DNA damage induction |

Case Studies

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on HeLa cells. Results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggested that this compound could mitigate neuronal cell death by enhancing antioxidant defenses .

Propiedades

IUPAC Name |

pyridazin-1-ium-1-amine;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N3.F6P/c5-7-4-2-1-3-6-7;1-7(2,3,4,5)6/h1-4H,(H2,5,6);/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIHKLPWUYQMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](N=C1)N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F6N3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335335 | |

| Record name | 1-Aminopyridazin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346412-97-3 | |

| Record name | 1-Aminopyridazin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.